Cbz-L-Tyrosine benzyl ester triflate

Catalog No.
S1802323
CAS No.
183070-41-9
M.F
C25H22F3NO7S
M. Wt
537.5048896
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-L-Tyrosine benzyl ester triflate

CAS Number

183070-41-9

Product Name

Cbz-L-Tyrosine benzyl ester triflate

IUPAC Name

benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate

Molecular Formula

C25H22F3NO7S

Molecular Weight

537.5048896

InChI

InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1

SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3

Cbz-L-Tyrosine benzyl ester triflate (CAS 183070-41-9) is a highly activated, orthogonally protected amino acid electrophile extensively utilized in the synthesis of unnatural phenylalanine derivatives. By converting the native phenolic hydroxyl group of tyrosine into a highly reactive trifluoromethanesulfonate (triflate) leaving group, this compound becomes a premium substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations[1]. The dual benzyl-based protection strategy (N-Cbz and C-benzyl ester) ensures stability under basic coupling conditions while allowing for simultaneous, single-step global deprotection via catalytic hydrogenation post-functionalization, streamlining downstream peptide synthesis workflows.

Substituting this specific triflate with standard halogenated analogs (e.g., 4-bromo-L-phenylalanine) or unprotected tyrosine precursors introduces significant process inefficiencies. Unactivated tyrosine requires an additional on-site triflation or nonaflation step, consuming expensive reagents (triflic anhydride) and requiring rigorous anhydrous purification that scales poorly [1]. Conversely, while iodinated or brominated phenylalanines are reactive, they often lack the optimized Cbz/benzyl ester dual-protection scheme, forcing chemists to perform tedious protection/deprotection swaps to ensure compatibility with standard solid-phase peptide synthesis (SPPS). Furthermore, aryl triflates often exhibit superior oxidative addition kinetics in Pd-catalyzed borylations compared to aryl bromides, allowing for lower catalyst loadings and minimizing heavy metal contamination in the final product.

Superior Reactivity in Miyaura Borylation at Low Catalyst Loadings

The triflate activation of the tyrosine phenolic oxygen provides an exceptional thermodynamic driving force for oxidative addition in palladium catalysis. In the synthesis of 4-borono-L-phenylalanine (L-BPA) derivatives, protected L-tyrosine triflates can be borylated with pinacolborane using extremely low catalyst loadings (as low as 0.5 mol% Pd), achieving near-quantitative conversions [1]. In contrast, achieving similar borylation yields with standard aryl bromides often requires higher catalyst loadings (2.0-5.0 mol%) and elevated temperatures. The Cbz and benzyl ester protecting groups remain fully intact during this transformation, avoiding the side reactions seen with less robust protecting groups.

Evidence DimensionRequired Pd catalyst loading for >90% borylation yield
Target Compound Data0.5 mol% Pd catalyst
Comparator Or Baseline2.0 - 5.0 mol% Pd catalyst (typical for aryl bromides)
Quantified Difference4x to 10x reduction in precious metal catalyst requirement
ConditionsPinacolborane, Pd catalyst, mild basic conditions

Lowering the palladium catalyst requirement by up to 10-fold significantly reduces process costs and minimizes heavy metal remediation in pharmaceutical intermediate synthesis.

Suppression of Racemization During Biaryl Synthesis

A critical procurement metric for chiral amino acid electrophiles is the retention of enantiomeric excess (ee) during harsh cross-coupling conditions. Research demonstrates that under optimized heterogeneous conditions (e.g., Pd(PPh3)4, K2CO3, toluene), tyrosine triflates undergo Suzuki-Miyaura cross-coupling with aryl boronic acids to form biphenylalanine derivatives with >99% ee and isolated yields exceeding 94%[1]. If unoptimized homogeneous conditions (DMF) or poorly protected analogs are used, racemization can degrade the ee to as low as 66%. The robust Cbz/benzyl ester framework of CAS 183070-41-9 provides the necessary steric and electronic shielding to maintain the chiral center's integrity during the requisite heating cycles.

Evidence DimensionEnantiomeric excess (ee) of cross-coupled product
Target Compound Data>99% ee (under optimized heterogeneous coupling)
Comparator Or Baseline66% ee (under unoptimized homogeneous conditions)
Quantified DifferencePrevention of up to 33% chiral degradation
ConditionsPd(PPh3)4 (3 mol%), K2CO3, Toluene vs. DMF, 90 °C

Procuring an electrophile that reliably maintains >99% ee eliminates the need for expensive downstream chiral resolution or preparative HPLC purification.

Streamlined Global Deprotection vs. Orthogonal Multi-Step Cleavage

The precise combination of N-Cbz and C-benzyl ester protecting groups in CAS 183070-41-9 offers a distinct manufacturability advantage over mixed-protection analogs like Boc-Tyr(Tf)-OMe. Following the cross-coupling event, both the Cbz and benzyl ester groups can be simultaneously cleaved via a single catalytic hydrogenation step (Pd/C, H2), yielding the free unnatural amino acid directly [1]. In contrast, a Boc/OMe protected analog requires a two-step deprotection sequence: acidic cleavage of the Boc group (e.g., TFA) followed by basic hydrolysis of the methyl ester (e.g., LiOH), which risks racemization and increases the Process Mass Intensity (PMI) through additional workup and solvent usage.

Evidence DimensionNumber of deprotection steps to yield free amino acid
Target Compound Data1 step (Global catalytic hydrogenation)
Comparator Or Baseline2 steps (Acidic deprotection + Basic hydrolysis for Boc/OMe analogs)
Quantified Difference50% reduction in deprotection unit operations
ConditionsPost-cross-coupling downstream processing

Reducing the deprotection sequence to a single, neutral hydrogenation step accelerates throughput and minimizes the risk of base-catalyzed racemization.

Synthesis of Unnatural Biphenylalanine Derivatives

Ideal for the rapid library generation of biphenylalanine-containing peptidomimetics via Suzuki-Miyaura coupling, where high enantiomeric purity (>99% ee) is required for structure-activity relationship (SAR) studies [1].

Production of 4-Borono-L-Phenylalanine (BPA) for BNCT

Highly suited as a precursor for synthesizing BPA derivatives used in Boron Neutron Capture Therapy (BNCT) research, leveraging its ability to undergo Miyaura borylation at ultra-low palladium catalyst loadings [2].

Solid-Phase Peptide Synthesis (SPPS) Building Block Preparation

The global benzyl-based protection scheme makes it the perfect intermediate for generating custom amino acids that can be efficiently deprotected in a single step and subsequently converted into Fmoc-protected building blocks for automated SPPS workflows [1].

XLogP3

5.6

Dates

Last modified: 08-15-2023

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